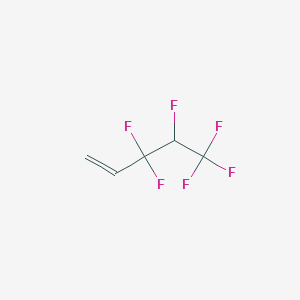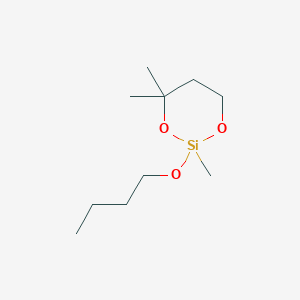
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a dioxasilinane ring. This compound is known for its versatility and is used in various industrial and scientific applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of butanol with 2,4,4-trimethyl-1,3,2-dioxasilinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
科学研究应用
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane finds applications in various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity
作用机制
The mechanism by which 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Known for its use as a monomer in polymer synthesis.
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane: Used in similar applications but with different reactivity due to the presence of a chlorine atom.
Uniqueness
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its butoxy group, which imparts specific chemical properties that make it suitable for a wide range of applications. Its stability and reactivity are distinct compared to other similar compounds, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
88804-89-1 |
|---|---|
分子式 |
C10H22O3Si |
分子量 |
218.36 g/mol |
IUPAC 名称 |
2-butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H22O3Si/c1-5-6-8-11-14(4)12-9-7-10(2,3)13-14/h5-9H2,1-4H3 |
InChI 键 |
CKGRFOAVOYTERI-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Si]1(OCCC(O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


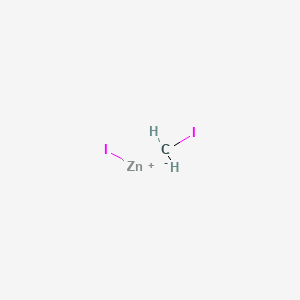
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)


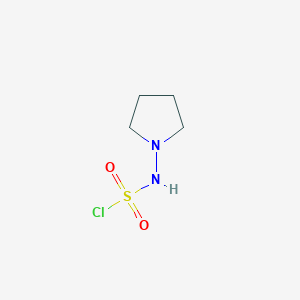
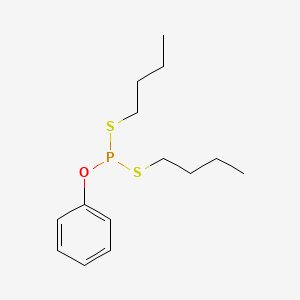
![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
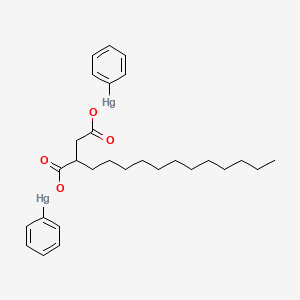

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
